5-Chloro-4-phenylfuran-2-carboxylic acid
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Overview
Description
5-Chloro-4-phenylfuran-2-carboxylic acid is an organic compound with the molecular formula C11H7ClO3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-phenylfuran-2-carboxylic acid typically involves the chlorination of 4-phenylfuran-2-carboxylic acid. This reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the furan ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-phenylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .
Scientific Research Applications
5-Chloro-4-phenylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-phenylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylfuran-2-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-Bromo-4-phenylfuran-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
5-Chloro-4-phenylfuran-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C11H7ClO3 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
5-chloro-4-phenylfuran-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO3/c12-10-8(6-9(15-10)11(13)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) |
InChI Key |
ZQNJWHBOKICBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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